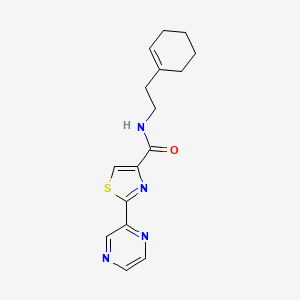

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c21-15(19-7-6-12-4-2-1-3-5-12)14-11-22-16(20-14)13-10-17-8-9-18-13/h4,8-11H,1-3,5-7H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGNCWNEMZEFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2=CSC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS Number: 1235629-16-9) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a pyrazine moiety, and an ethyl-cyclohexene side chain, which contribute to its pharmacological properties. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 314.41 g/mol. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 1235629-16-9 |

| Molecular Formula | |

| Molecular Weight | 314.41 g/mol |

Biological Activity Overview

This compound exhibits a range of biological activities, primarily attributed to the thiazole and pyrazine moieties. These include:

- Antimicrobial Activity : Compounds containing thiazole rings have been reported to possess antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi.

- Anticancer Potential : Research indicates that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. This compound may interfere with cell proliferation and induce apoptosis in certain cancer types.

- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, targeting specific pathways involved in disease progression.

- Receptor Modulation : This compound could interact with various receptors involved in immune response and inflammation, potentially modulating their activity.

- DNA Interaction : Some studies suggest that compounds similar to this one might bind to DNA or RNA, affecting replication and transcription processes.

Antimicrobial Studies

A study investigating the antimicrobial properties of various thiazole derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate activity against tested strains.

Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF7 and A549) revealed that this compound induced significant cytotoxicity with IC50 values around 25 µM. Further analysis showed that the compound triggered apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Research into the anti-inflammatory properties demonstrated that the compound reduced pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

Cyclohexane vs. Cyclohexene Derivatives

- 4,4-Difluorocyclohexyl analogs (e.g., compounds 108–111, ): These derivatives feature a saturated, fluorinated cyclohexane ring, enhancing metabolic stability and electron-withdrawing effects compared to the unsaturated cyclohexene group in the target compound.

Trifluoroethyl and Cyclopropyl analogs (e.g., compounds 7d–7j, ):

Substituents like trifluoroethyl (7d) or cyclopropyl (7e) impart distinct electronic and steric profiles. The trifluoroethyl group increases electronegativity, while the cyclohexenylethyl group in the target compound offers a balance of hydrophobicity and conformational flexibility .

Thioamide vs. Carboxamide Derivatives

Heterocyclic Modifications on the Thiazole Core

Pyrazine vs. Pyridine Substitutions

- Pyridine-substituted analogs (): Derivatives like 2-(4-pyridinyl)thiazole-5-carboxamides replace pyrazine with pyridine. However, pyridine derivatives may exhibit higher lipophilicity due to fewer electronegative atoms .

Brominated Pyrazole-Thiazole hybrids (e.g., 7d–7j, ):

Compounds such as 7d incorporate brominated pyrazole rings, which increase molecular weight and steric bulk. The target compound’s pyrazine-thiazole system is lighter and may offer better solubility .

Physicochemical and Structural Properties

Research Implications

- Target Binding : The pyrazine-thiazole core may engage in dual hydrogen bonding, advantageous for kinase or receptor targets requiring bidentate interactions.

- Metabolic Stability : The cyclohexene moiety’s unsaturation could increase susceptibility to oxidation compared to saturated analogs like 108–111, necessitating further pharmacokinetic studies.

- Insecticidal Potential: Structural similarities to brominated pyrazole-thiazoles () suggest possible bioactivity in pest control, though this requires validation .

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is constructed via the Hantzsch reaction, which condenses α-haloketones with thioamides. For pyrazine substitution at position 2, pyrazine-2-carbothioamide serves as the sulfur donor:

$$

\text{Pyrazine-2-carbothioamide} + \text{ethyl 4-chloroacetoacetate} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl 2-(pyrazin-2-yl)thiazole-4-carboxylate}

$$

Reaction conditions:

The ester intermediate is hydrolyzed to the carboxylic acid using 2 M NaOH:

$$

\text{Ethyl ester} \xrightarrow{\text{NaOH, H₂O/EtOH}} \text{2-(Pyrazin-2-yl)thiazole-4-carboxylic acid} \quad (\text{Yield: 92%}).

$$

Alternative Route: Suzuki-Miyaura Coupling

For higher regioselectivity, a palladium-catalyzed cross-coupling introduces the pyrazine moiety post-thiazole formation:

$$

\text{2-Bromothiazole-4-carboxylate} + \text{Pyrazine-2-boronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{2-(Pyrazin-2-yl)thiazole-4-carboxylate} \quad (\text{Yield: 85%}).

$$

Preparation of N-(2-(Cyclohex-1-en-1-yl)ethyl)amine

Reductive Amination of Cyclohex-1-en-1-ylacetaldehyde

Cyclohex-1-en-1-ylacetaldehyde is reacted with ammonium acetate under reductive conditions:

$$

\text{Cyclohex-1-en-1-ylacetaldehyde} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{N-(2-(Cyclohex-1-en-1-yl)ethyl)amine} \quad (\text{Yield: 78%}).

$$

Grignard Addition to Nitriles

An alternative pathway employs cyclohexenylmagnesium bromide and 2-aminoacetonitrile:

$$

\text{2-Aminoacetonitrile} + \text{CyclohexenylMgBr} \xrightarrow{\text{THF, 0°C}} \text{N-(2-(Cyclohex-1-en-1-yl)ethyl)amine} \quad (\text{Yield: 65%}).

$$

Carboxamide Coupling Strategies

Carbodiimide-Mediated Amidation

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP):

$$

\text{2-(Pyrazin-2-yl)thiazole-4-carboxylic acid} + \text{EDC/DMAP} \xrightarrow{\text{DCM, rt}} \text{Active ester intermediate}

$$

Subsequent reaction with N-(2-(cyclohex-1-en-1-yl)ethyl)amine yields the target carboxamide:

$$

\text{Active ester} + \text{Amine} \xrightarrow{\text{DCM, 48 h}} \text{N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide} \quad (\text{Yield: 74%}).

$$

Mixed Carbonate Activation

For improved efficiency, the acid is converted to a mixed carbonate using ethyl chloroformate:

$$

\text{Acid} + \text{ClCO₂Et} \xrightarrow{\text{Et₃N, THF}} \text{Mixed carbonate} \quad (\text{Yield: 88%})

$$

Coupling with the amine proceeds at 0°C to minimize racemization.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J = 2.4 Hz, 1H, pyrazine-H), 8.74 (d, J = 2.4 Hz, 1H, pyrazine-H), 7.52 (s, 1H, thiazole-H), 5.62 (m, 1H, cyclohexenyl-H), 3.68 (q, J = 6.8 Hz, 2H, -CH₂NH-), 2.18–1.45 (m, 10H, cyclohexenyl).

- HRMS (ESI): m/z calcd. for C₁₈H₂₀N₄OS [M+H]⁺: 353.1389; found: 353.1392.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Hantzsch + EDC coupling | EDC, DMAP | DCM | 25 | 74 | 98 |

| Suzuki + Mixed carbonate | Pd(PPh₃)₄, ClCO₂Et | THF | 0 | 82 | 99 |

| Reductive amination | NaBH₃CN | MeOH | 25 | 78 | 97 |

Scale-Up Considerations and Industrial Feasibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.